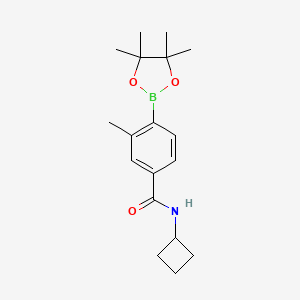

N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

This compound belongs to the benzamide class of organoboron derivatives, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group attached to a benzamide scaffold. The cyclobutyl and methyl substituents at the amide nitrogen and benzene ring position 3, respectively, distinguish it from analogs. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and have emerging roles in medicinal chemistry, particularly as kinase inhibitors or tubulin-targeting agents .

Properties

Molecular Formula |

C18H26BNO3 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

N-cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H26BNO3/c1-12-11-13(16(21)20-14-7-6-8-14)9-10-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,14H,6-8H2,1-5H3,(H,20,21) |

InChI Key |

ZEUFAWOVAMPDTH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form boronic acids.

Reduction: The benzamide core can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its role in drug development and synthesis.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a benzamide-dioxaborolane backbone with several analogs, but substituent variations critically influence reactivity, solubility, and biological activity. Key analogs include:

Physicochemical Properties

- Electron Effects : Electron-withdrawing groups (e.g., fluorine in N-Ethyl-2-fluoro analog) polarize the boron center, accelerating Suzuki coupling rates .

- Steric Hindrance : Bulkier substituents (e.g., N,N,2-Trimethyl analog) may hinder cross-coupling efficiency due to restricted access to the boron atom .

Reactivity in Cross-Coupling Reactions

All analogs participate in Suzuki-Miyaura reactions, but their efficiency varies:

- Target Compound : Moderate reactivity due to cyclobutyl steric effects; suitable for couplings with electron-deficient aryl halides .

- N-Cyclopropyl Analog : Faster coupling kinetics with aryl chlorides owing to reduced steric bulk .

- Fluorinated Analog : High reactivity with electron-rich partners due to fluorine’s inductive effects .

Biological Activity

N-Cyclobutyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide core with a cyclobutyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 315.2 g/mol. The presence of the boron-containing dioxaborolane group is particularly noteworthy as it enhances the compound's reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H26BNO3 |

| Molecular Weight | 315.2 g/mol |

| IUPAC Name | This compound |

| InChI Key | FQRPMFYDRTUFHV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through hydrogen bonding and π-stacking interactions. These interactions can influence the compound's binding affinity to specific targets within biological systems.

Key Mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as GSK-3β and ROCK-1. Inhibitory activity against GSK-3β has been reported with an IC50 value as low as 8 nM .

- Cytotoxicity : Studies indicate that this compound exhibits varying degrees of cytotoxicity in different cell lines. For example, it was tested in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) with results showing no significant decrease in cell viability at concentrations up to 10 µM .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells .

Study 1: GSK-3β Inhibition

A study highlighted the competitive inhibition of GSK-3β by this compound. The compound exhibited potent inhibitory activity with an IC50 value of 8 nM. This suggests a strong potential for therapeutic applications in conditions where GSK-3β plays a critical role .

Study 2: Cytotoxicity Assessment

In cytotoxicity assays conducted on HT-22 and BV-2 cell lines, the compound showed no significant reduction in cell viability across a range of concentrations (0.1 to 100 µM). This indicates a favorable safety profile for further development .

Study 3: Anti-inflammatory Activity

The anti-inflammatory effects were assessed by measuring NO and IL-6 levels in BV-2 microglial cells. The results indicated that this compound significantly decreased these inflammatory markers at low concentrations .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can yield be optimized?

- Methodology : The synthesis likely involves coupling a benzoyl chloride derivative with cyclobutylamine. Critical steps include:

- Amide bond formation : Use of cyclobutylamine (1.1 equiv.) and a benzoyl chloride precursor under anhydrous conditions, as demonstrated in similar benzamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reactivity .

- Purification : Column chromatography (silica gel, pentanes/ethyl acetate) with monitoring via TLC (Rf ~0.44) ensures purity .

- Yield optimization : Control stoichiometry, inert atmosphere, and temperature (e.g., 25–60°C). Reported yields for analogous compounds reach 75% .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how can conflicting data be resolved?

- Primary techniques :

- NMR spectroscopy : 1H/13C NMR confirms substituent positions and cyclobutyl integration .

- IR spectroscopy : Identifies amide C=O (~1650 cm⁻¹) and boronate ester B-O (~1350 cm⁻¹) stretches .

Q. How should stability studies be designed to assess degradation of functional groups?

- Target groups : The boronate ester is moisture-sensitive; the amide bond may hydrolyze under extreme pH.

- Protocol :

- Store samples under argon at –20°C .

- Accelerated stability testing at 40°C/75% RH, monitored via HPLC for degradation products .

Advanced Research Questions

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhance reactivity in cross-coupling reactions?

- Role in Suzuki-Miyaura coupling : The boronate ester acts as a transmetalation partner with palladium catalysts, enabling aryl-aryl bond formation. Steric protection from methyl groups improves stability during catalysis .

- Optimization : Use Pd(PPh3)4 or XPhos ligands in THF/H2O at 60–80°C .

Q. What crystallographic challenges arise for this compound, and how can solvent selection improve crystal quality?

- Challenges : Low symmetry (orthorhombic system, space group P212121) and flexible cyclobutyl group complicate packing .

- Solutions : Slow evaporation from DCM/hexane or acetone/water mixtures promotes nucleation. X-ray diffraction at 298 K with multi-scan absorption correction refines data .

Q. How can computational methods predict bioactivity, and what are their limitations?

- Approach :

- Docking studies : Model interactions with enzymes (e.g., proteases) using the boronate ester as a warhead .

- ADMET prediction : Tools like ACD/Labs Percepta estimate solubility and metabolic stability .

- Limitations : Over-reliance on predicted logP values may underestimate in vivo pharmacokinetics. Experimental validation (e.g., enzyme assays) is critical .

Q. How does the substitution pattern on the benzamide core influence electronic properties and derivatization potential?

- Electronic effects : The 3-methyl group introduces steric hindrance, while the para-boronate ester withdraws electrons, activating the ring for electrophilic substitution .

- Derivatization : Use directed ortho-metalation (DoM) with LDA to install additional substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.